molecular formula C23H32O6 B1682166 Spirolaxine CAS No. 126382-01-2

Spirolaxine

Cat. No. B1682166
M. Wt: 404.5 g/mol
InChI Key: CZIMFHQXGMXDMO-DGROVODQSA-N
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Description

Synthesis Analysis

The biosynthesis of Spirolaxine involves a type III polyketide synthase (PKS). The genome of S. laxum was sequenced and two putative type III PKS genes, Sl-pks1 and Sl-pks2, were identified. Disruption of these two genes revealed that Sl-PKS2 is the dedicated PKS involved in the biosynthesis of spirolaxine .


Molecular Structure Analysis

Spirolaxine contains a 3-methoxy-5-hydroxy-phthalide nucleus linked through a five-member methylene chain to a spiroketal group .


Chemical Reactions Analysis

The major products of Sl-PKS2 in E. coli were characterized as alkylresorcinols that contain a C13–C17 saturated or unsaturated hydrocarbon side chain based on the spectral data .

Scientific Research Applications

Application in Biotechnology and Microbiology

Spirolaxine is a natural product isolated from Sporotrichum laxum ATCC 15155 , which has shown a variety of biological activities . The specific scientific field of this application is biotechnology and microbiology .

Summary of the Application

Spirolaxine has shown promising anti-Helicobacter pylori property . It has been found to possess significant anti-Helicobacter pylori activity, representing a potential drug candidate for the treatment of H. pylori-related diseases .

Methods of Application or Experimental Procedures

To understand how Spirolaxine is biosynthesized, the genome of S. laxum was sequenced. Analysis of the genome sequence revealed two putative type III polyketide synthase (PKS) genes in this strain, Sl-pks1 and Sl-pks2 . Disruption of these two genes revealed that Sl-PKS2 is the dedicated PKS involved in the biosynthesis of spirolaxine . The intron-free Sl-pks2 gene was amplified from the cDNA of S. laxum and ligated into the expression vector pET28a for expression in Escherichia coli BL21-CodonPlus (DE3)-RIL .

Results or Outcomes Obtained

The major products of Sl-PKS2 in E. coli were characterized as alkylresorcinols that contain a C 13 –C 17 saturated or unsaturated hydrocarbon side chain based on the spectral data . This work provides important information about the PKS involved in the biosynthesis of spirolaxine, which will facilitate further understanding and engineering of the biosynthetic pathway of this medicinally important molecule .

Application in Pharmacology and Oncology

Spirolaxine has shown potential in the field of pharmacology and oncology .

Summary of the Application

Spirolaxine has been reported to possess cholesterol-lowering activity . More recently, it has shown inhibitory activities towards some endothelial cells and a variety of tumor cell lines (e.g., LoVo and HL60 cells) .

Results or Outcomes Obtained

The results have shown that Spirolaxine has inhibitory activities towards some endothelial cells and a variety of tumor cell lines . This suggests that Spirolaxine could potentially be used in the treatment of certain types of cancer .

Application in Plant Growth Regulation

Spirolaxine has shown potential in the field of plant growth regulation .

Summary of the Application

Spirolaxine was originally discovered from Sporotrichum laxum ATCC 15155 (Basidiomycetes) as a plant growth inhibitor . This suggests that Spirolaxine could potentially be used in the regulation of plant growth .

Results or Outcomes Obtained

The results have shown that Spirolaxine has inhibitory effects on plant growth . This suggests that Spirolaxine could potentially be used in the regulation of plant growth .

Safety And Hazards

The safety data sheet for Spirolaxine is not available in the current literature .

properties

IUPAC Name

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMFHQXGMXDMO-DGROVODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirolaxine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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